5-Chloro-1-benzothiophene-3-sulfonyl Chloride: Structural Properties, Synthetic Workflows, and Applications in Drug Discovery
5-Chloro-1-benzothiophene-3-sulfonyl Chloride: Structural Properties, Synthetic Workflows, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the rapid generation of high-quality screening libraries relies heavily on versatile, reactive building blocks. 5-Chloro-1-benzothiophene-3-sulfonyl chloride (CAS: 1158208-47-9) is a highly valued electrophilic intermediate used extensively in the synthesis of sulfonamide derivatives[1]. The benzothiophene core provides a rigid, lipophilic scaffold that is frequently explored in central nervous system (CNS) drug discovery and the development of immunomodulatory ligands[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic rationale for its synthesis, and standardized protocols for its application in parallel drug discovery workflows.
Physicochemical Properties & Structural Analysis
Understanding the structural parameters of 5-chloro-1-benzothiophene-3-sulfonyl chloride is critical for predicting its behavior in both synthetic environments and biological systems. The presence of the 5-chloro substituent enhances the lipophilicity of the scaffold, while the sulfonyl chloride group at the 3-position serves as a prime vector for nucleophilic attack.
Quantitative Data Summary
The following table summarizes the core physicochemical properties and predictive metrics for this compound[1][3]:
| Property | Value |
| CAS Number | 1158208-47-9 |
| Molecular Formula | C₈H₄Cl₂O₂S₂ |
| Molecular Weight | 267.15 g/mol |
| Monoisotopic Mass | 265.90298 Da |
| SMILES | C1=CC2=C(C=C1Cl)C(=CS2)S(=O)(=O)Cl |
| Predicted XlogP | ~3.6 |
| Predicted CCS ([M+H]⁺) | 151.0 Ų |
| Hazard Classification | H314 (Causes severe skin burns and eye damage)[4] |
Mechanistic Regioselectivity
The synthesis of 3-sulfonylated benzothiophenes relies on the inherent electronic properties of the bicyclic system. During electrophilic aromatic substitution (such as chlorosulfonation), the reaction occurs predominantly at the 3-position of the benzothiophene ring[5]. The sulfur atom in the thiophene ring stabilizes the resulting Wheland intermediate (sigma complex) at C3 far more effectively than at C2. Although the 5-chloro group on the fused benzene ring is inductively electron-withdrawing, it does not override the strong directing effect of the electron-rich thiophene moiety, ensuring high regiochemical fidelity during synthesis.
Synthetic Pathways & Methodologies
The generation of 5-chloro-1-benzothiophene-3-sulfonyl chloride can be achieved via direct chlorosulfonation of 5-chloro-1-benzothiophene or through a Sandmeyer-type transformation starting from the corresponding 3-amino derivative[5]. Below is the optimized workflow for direct chlorosulfonation.
Protocol 1: Direct Chlorosulfonation of 5-Chloro-1-benzothiophene
Causality & Self-Validation: Chlorosulfonic acid acts as both the electrophile source and the chlorinating agent. The reaction must be kept strictly anhydrous and cold to prevent the formation of the unreactive sulfonic acid byproduct. To validate the reaction progress without degrading the reactive sulfonyl chloride on a silica TLC plate, aliquots should be quenched in anhydrous methanol; the formation of the corresponding methyl sulfonate ester can be cleanly tracked via LC-MS.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 5-chloro-1-benzothiophene in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Cooling: Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic nature of the electrophilic addition.
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Addition: Add 3.0 to 5.0 equivalents of chlorosulfonic acid dropwise over 30 minutes. (Excess reagent drives the conversion of the intermediate sulfonic acid to the sulfonyl chloride).
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Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature, monitoring via the methanol-quench LC-MS method described above.
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Quenching: Once starting material is consumed, carefully pour the reaction mixture onto crushed ice. Crucial Step: The ice quench must be rapid to hydrolyze excess chlorosulfonic acid while minimizing the hydrolysis of the newly formed sulfonyl chloride[5].
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Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-chloro-1-benzothiophene-3-sulfonyl chloride.
Figure 1: Synthetic workflow for chlorosulfonation of 5-chloro-1-benzothiophene.
Applications in Drug Discovery
Sulfonyl chlorides are premier building blocks for generating sulfonamides—a functional group prized in medicinal chemistry for its metabolic stability, predictable hydrogen-bonding geometry, and bioisosteric relationship to amides. Derivatives of benzothiophene-3-sulfonyl chlorides have been successfully utilized to design high-affinity ligands for the FK506-binding proteins (FKBP51 and FKBP52), which are implicated in stress-related psychiatric disorders, as well as modulators for the serotonin transporter[2].
Protocol 2: Parallel Synthesis of Sulfonamide Libraries
Causality & Self-Validation: The coupling of the sulfonyl chloride with various primary and secondary amines requires a non-nucleophilic base (like DIPEA) to scavenge the generated HCl, preventing the protonation of the nucleophilic amine. Using a slight excess of the amine ensures complete consumption of the highly reactive sulfonyl chloride.
Step-by-Step Methodology:
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Setup: Dispense 5-chloro-1-benzothiophene-3-sulfonyl chloride (1.0 eq) into reaction vials containing anhydrous THF or DCM.
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Coupling: Add the target amine (1.1 to 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 to 2.5 eq).
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Incubation: Shake or stir the vials at room temperature for 2 to 4 hours.
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Scavenging (Optional but recommended for libraries): Add polymer-supported trisamine resin to scavenge unreacted sulfonyl chloride, and polymer-supported isocyanate to scavenge excess amine.
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Purification: Filter the reactions, wash with 1N HCl and brine, dry the organic phase, and evaporate to yield the target sulfonamides ready for biological screening.
Figure 2: Parallel synthesis workflow for generating sulfonamide libraries.
Handling, Stability, and Safety
As an electrophilic reagent, 5-chloro-1-benzothiophene-3-sulfonyl chloride is highly sensitive to moisture. Exposure to ambient humidity will result in rapid hydrolysis back to the corresponding sulfonic acid, rendering it inactive for sulfonamide coupling.
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Storage: Must be stored under an inert atmosphere (Argon or N₂) at 2–8 °C or -20 °C for long-term preservation[6].
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Safety: The compound is classified under the hazard statement H314[4]. It causes severe skin burns and eye damage. All handling must occur within a certified fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and face shields.
References
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PubChemLite - 5-chloro-1-benzothiophene-3-sulfonyl chloride (C8H4Cl2O2S2) . Université du Luxembourg. Available at:[Link]
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Design and synthesis of ligands for the FK506-binding proteins and the serotonin transporter . Elektronische Hochschulschriften der LMU München. Available at: [Link]
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Herbicidal benzothiophene and benzofuran sulfonamides (EP 0045196 B1) . European Patent Office. Available at: [Link]
Sources
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